REACTION_CXSMILES
|
[CH2:1](Br)[CH2:2][CH2:3][CH3:4].[C:6](=[O:9])([O-])[O-].[K+].[K+].[C:12]1([CH:19]=[CH:18][CH:17]=[C:15]([OH:16])[CH:14]=1)O.[Cl-].[NH4+].[CH3:22][C:23]([CH3:25])=O>>[CH2:1]([O:16][C:15]1[CH:17]=[CH:18][CH:19]=[C:12]([O:9][CH2:6][CH2:22][CH2:23][CH3:25])[CH:14]=1)[CH2:2][CH2:3][CH3:4] |f:1.2.3,5.6|
|
Name
|
|
Quantity
|
25.5 g
|
Type
|
reactant
|
Smiles
|
C(CCC)Br
|
Name
|
|
Quantity
|
26.4 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C1(O)=CC(O)=CC=C1
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
after which the reaction mixture was stirred for 6 hours at 90° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
under stirring
|
Type
|
WAIT
|
Details
|
following by 30 minutes
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
more stirring
|
Type
|
DISTILLATION
|
Details
|
after which the solvent was distilled off under reduced pressure
|
Type
|
ADDITION
|
Details
|
200 mL of water was added
|
Type
|
EXTRACTION
|
Details
|
after which extraction
|
Type
|
WASH
|
Details
|
The organic layer was washed with saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
the drying agent was then filtered off
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue thus obtained
|
Type
|
CUSTOM
|
Details
|
was separated
|
Type
|
CUSTOM
|
Details
|
purified by column chromatography (silica gel 60, mobile phase: hexane/ethyl acetate=95/5 to 1/1; v/v)
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)OC1=CC(=CC=C1)OCCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |